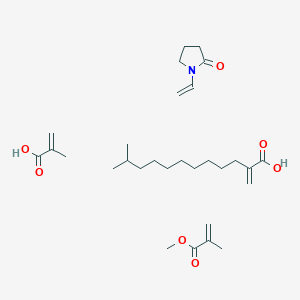
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenylpyrrolidin-2-one, 11-methyl-2-methylidenedodecanoic acid, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are four important chemical compounds that have been widely studied in scientific research. These compounds have various applications in different fields such as pharmaceuticals, agriculture, and material science.
作用機序
The mechanism of action of these compounds varies depending on their application. 1-Ethenylpyrrolidin-2-one acts as a monomer in the synthesis of various polymers. 11-methyl-2-methylidenedodecanoic acid acts as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate acts as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid acts as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
生化学的および生理学的効果
The biochemical and physiological effects of these compounds have been studied extensively. 1-Ethenylpyrrolidin-2-one has been shown to have antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been shown to have surfactant and emulsifying properties. Methyl 2-methylprop-2-enoate has been shown to have low toxicity and good biocompatibility. 2-methylprop-2-enoic acid has been shown to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
The advantages of these compounds for lab experiments include their low toxicity, good biocompatibility, and ease of synthesis. However, the limitations include their high cost, difficulty in handling, and limited availability.
将来の方向性
There are many future directions for the study of these compounds. 1-Ethenylpyrrolidin-2-one could be further investigated for its potential use as an antibacterial and antifungal agent. 11-methyl-2-methylidenedodecanoic acid could be further studied for its potential use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate could be further investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid could be further studied for its potential use as a starting material for the synthesis of various pharmaceuticals. Additionally, the synthesis methods of these compounds could be optimized to reduce their cost and increase their availability.
合成法
The synthesis method of 1-Ethenylpyrrolidin-2-one involves the reaction of pyrrolidin-2-one with acetylene in the presence of a base. 11-methyl-2-methylidenedodecanoic acid is synthesized through the reaction of methyl 2-methylprop-2-enoate with 1,3-butadiene in the presence of a catalyst. Methyl 2-methylprop-2-enoate is synthesized through the reaction of methanol with 2-methylprop-2-enoic acid.
科学的研究の応用
1-Ethenylpyrrolidin-2-one has been extensively studied for its potential use as a monomer in the synthesis of various polymers. It has also been investigated for its antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been studied for its use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate has been investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid has been studied for its use as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
特性
CAS番号 |
110015-93-5 |
|---|---|
製品名 |
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
分子式 |
C29H49NO7 |
分子量 |
523.7 g/mol |
IUPAC名 |
1-ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H26O2.C6H9NO.C5H8O2.C4H6O2/c1-12(2)10-8-6-4-5-7-9-11-13(3)14(15)16;1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3(2)4(5)6/h12H,3-11H2,1-2H3,(H,15,16);2H,1,3-5H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChIキー |
JTWSPABEGIGNCB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
正規SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
同義語 |
2-Propenoic acid, 2-methyl-, C12-20-alkyl esters, polymers with isodecyl methacrylate, Me methacrylate and vinylpyrrolidone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



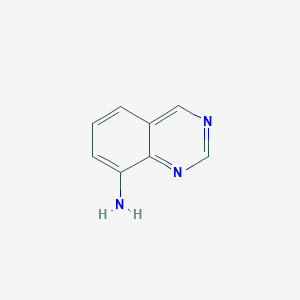
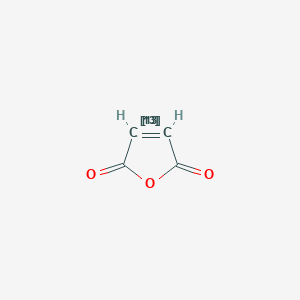
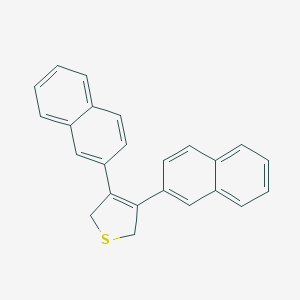


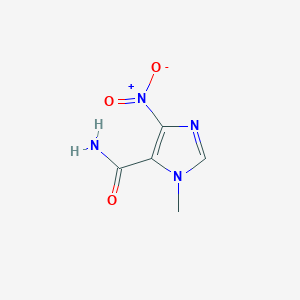
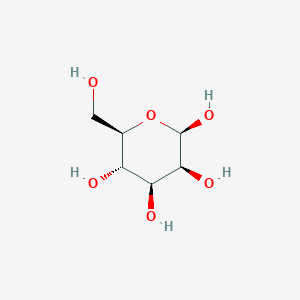

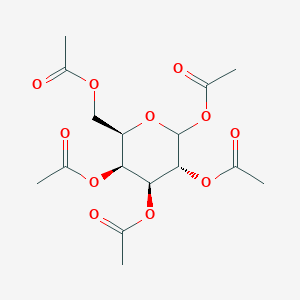
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
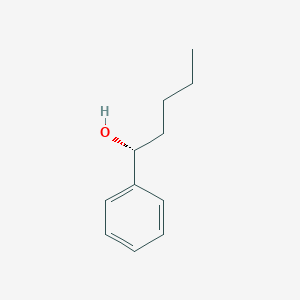
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
